REACTION_SMILES
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[Cl:11][CH:12]([F:13])[C:14]([F:15])([F:16])[C:17]([Cl:18])([F:19])[F:20].[Cl:1][CH:2]([C:3]([C:4]([F:5])([F:6])[F:7])([F:8])[F:9])[Cl:10]>>[Cl:1][C:2](=[C:3]([C:4]([F:5])([F:6])[F:7])[F:8])[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(Cl)C(F)(F)C(F)(F)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)C(F)(F)C(Cl)Cl
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Name
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Type
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product
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Smiles
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FC(=C(Cl)Cl)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |